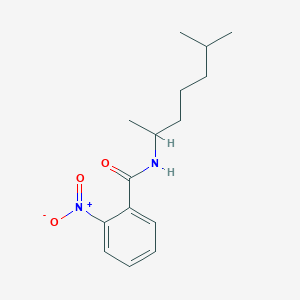
N-(1,5-dimethylhexyl)-2-nitrobenzamide
Descripción general
Descripción
N-(1,5-dimethylhexyl)-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is a member of the nitrobenzamide family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-(1,5-dimethylhexyl)-2-nitrobenzamide is primarily attributed to its ability to inhibit the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene transcription. This compound binds to the active site of histone deacetylase enzymes, leading to the inhibition of their activity and the subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, leading to the cleavage of caspase enzymes and the subsequent degradation of cellular components. This compound has also been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species and the subsequent damage to cellular components. In bacteria, this compound disrupts the bacterial membrane integrity, leading to the leakage of intracellular components and the subsequent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,5-dimethylhexyl)-2-nitrobenzamide has several advantages for lab experiments, including its relatively simple synthesis method, its potent biological activity, and its fluorescent properties, which make it an ideal probe for the detection of heavy metal ions in water samples. However, this compound also has several limitations, including its potential toxicity to non-target organisms, its limited solubility in aqueous solutions, and its potential interference with other biological processes.
Direcciones Futuras
There are several future directions for the research and development of N-(1,5-dimethylhexyl)-2-nitrobenzamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as agriculture and material science. Additionally, the development of novel derivatives of this compound with improved biological activity and selectivity is a promising direction for future research. Finally, the investigation of the potential toxicity and environmental impact of this compound is crucial for its safe and sustainable use in various fields.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as an anticancer agent, where it induces apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. This compound has also been investigated for its antimicrobial properties, where it exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water samples.
Propiedades
IUPAC Name |
N-(6-methylheptan-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)7-6-8-12(3)16-15(18)13-9-4-5-10-14(13)17(19)20/h4-5,9-12H,6-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUBOYHSSYYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3979550.png)

![1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979554.png)

![{5-[(4-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B3979566.png)

![methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3979583.png)
![isopropyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3979590.png)
![(2-furylmethyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3979617.png)
![1-phenyl-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B3979621.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3979626.png)
![(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide](/img/structure/B3979630.png)
![4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3979646.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3979664.png)